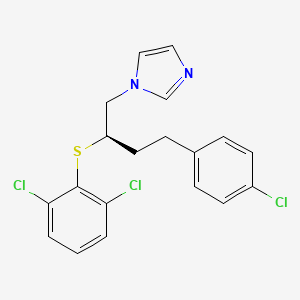

(R)-butaconazole

Description

Structure

3D Structure

Properties

CAS No. |

151909-76-1 |

|---|---|

Molecular Formula |

C19H17Cl3N2S |

Molecular Weight |

411.8 g/mol |

IUPAC Name |

1-[(2R)-4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole |

InChI |

InChI=1S/C19H17Cl3N2S/c20-15-7-4-14(5-8-15)6-9-16(12-24-11-10-23-13-24)25-19-17(21)2-1-3-18(19)22/h1-5,7-8,10-11,13,16H,6,9,12H2/t16-/m1/s1 |

InChI Key |

SWLMUYACZKCSHZ-MRXNPFEDSA-N |

SMILES |

C1=CC(=C(C(=C1)Cl)SC(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)S[C@H](CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)SC(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Enantioselective Synthesis of (R)-Butaconazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butaconazole, an imidazole antifungal agent, is clinically used as a racemic mixture. However, as with many chiral drugs, the individual enantiomers can exhibit different pharmacological and toxicological profiles. This technical guide provides an in-depth overview of methodologies for the enantioselective synthesis of the (R)-enantiomer of butaconazole. Given the limited publicly available information directly pertaining to the asymmetric synthesis of (R)-butaconazole, this document details the established method of chiral resolution via High-Performance Liquid Chromatography (HPLC). Furthermore, it proposes a potential enantioselective synthetic route based on asymmetric arylation, a strategy successfully employed for the synthesis of structurally related chiral imidazole antifungals. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to facilitate further research and development in this area.

Introduction

Butaconazole is a broad-spectrum antifungal agent used in the treatment of vulvovaginal candidiasis. It functions by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane. The molecule possesses a single stereocenter, and therefore exists as a pair of enantiomers, (R)- and (S)-butaconazole. While the racemate is therapeutically effective, the development of an enantiomerically pure form, particularly the eutomer, could offer potential advantages such as an improved therapeutic index and reduced side effects. This guide focuses on the methods to obtain the (R)-enantiomer of butaconazole in high enantiopurity.

Chiral Resolution of Racemic Butaconazole

Chiral resolution is a widely used technique to separate enantiomers from a racemic mixture. For butaconazole, preparative chiral High-Performance Liquid Chromatography (HPLC) is a viable and effective method.

Experimental Protocol: Chiral HPLC Separation

Objective: To separate the (R)- and (S)-enantiomers of butaconazole from a racemic mixture.

Instrumentation:

-

Preparative HPLC system with a UV detector

-

Chiral stationary phase column (e.g., Chiralpak IC)

Materials:

-

Racemic butaconazole nitrate

-

Mobile phase components (e.g., acetonitrile, aqueous ammonium acetate)

-

Solvents for sample preparation (e.g., methanol)

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of acetonitrile and 10 mM aqueous ammonium acetate (e.g., 90:10 v/v). The optimal composition may require scouting.

-

Sample Preparation: Dissolve the racemic butaconazole nitrate in a suitable solvent, such as methanol, to a known concentration.

-

Chromatographic Conditions:

-

Column: Chiralpak IC (or equivalent polysaccharide-based chiral stationary phase)

-

Flow Rate: Optimized for preparative scale (e.g., 5-20 mL/min)

-

Detection: UV at a suitable wavelength (e.g., 220 nm)

-

Temperature: Ambient or controlled (e.g., 25°C)

-

-

Injection and Fraction Collection: Inject the dissolved racemic butaconazole onto the column. Collect the fractions corresponding to the two separated enantiomeric peaks.

-

Analysis and Evaporation: Analyze the collected fractions for enantiomeric purity using an analytical chiral HPLC method. Combine the fractions containing the desired (R)-enantiomer and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

| Parameter | Value |

| Column | Chiralpak IC |

| Mobile Phase | Acetonitrile/10 mM Ammonium Acetate (90:10) |

| Enantiomeric Excess | >99% e.e. (achievable) |

Workflow Diagram

Proposed Enantioselective Synthesis of this compound via Asymmetric Arylation

While a specific enantioselective synthesis for this compound is not prominently documented, a plausible and efficient route can be extrapolated from the asymmetric synthesis of the structurally analogous antifungal agent, bifonazole. This proposed method hinges on the rhodium-catalyzed asymmetric addition of an organoboron reagent to an imine precursor.

Synthetic Pathway Overview

The key step in this proposed synthesis is the enantioselective addition of a (4-chlorophenyl)boronic acid to an N-protected imine derived from 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. This establishes the chiral center with the desired (R)-configuration. Subsequent deprotection yields this compound.

Signaling Pathway Diagram

Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of N-diphenylphosphinyl Imine Precursor

-

To a solution of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one in an appropriate solvent (e.g., toluene), add diphenylphosphinamide.

-

Heat the mixture under reflux with a Dean-Stark trap to remove water.

-

After completion of the reaction (monitored by TLC), cool the mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield the N-diphenylphosphinyl imine.

Step 2: Rhodium-Catalyzed Asymmetric 1,2-Addition

-

In a glovebox, to a solution of the chiral diene ligand and [Rh(cod)Cl]₂ in a degassed solvent (e.g., 1,4-dioxane), add (4-chlorophenyl)boronic acid.

-

Stir the mixture at room temperature for a specified time to allow for catalyst activation.

-

Add the N-diphenylphosphinyl imine to the reaction mixture.

-

Stir the reaction at a controlled temperature until completion (monitored by HPLC).

-

Quench the reaction and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain N-diphenylphosphinyl-(R)-butaconazole.

Step 3: Deprotection to Yield this compound

-

Dissolve the N-diphenylphosphinyl-(R)-butaconazole in a suitable solvent (e.g., methanol).

-

Add an acid (e.g., HCl) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture and extract the product.

-

Purify the crude product by crystallization or column chromatography to obtain this compound.

Quantitative Data (Projected)

| Step | Reagent/Catalyst | Solvent | Yield (Projected) | Enantiomeric Excess (Projected) |

| Asymmetric Addition | [Rh(cod)Cl]₂, Chiral Diene Ligand | 1,4-Dioxane | 80-95% | >95% e.e. |

| Deprotection | HCl | Methanol | >90% | No change |

Conclusion

The enantioselective synthesis of this compound is a critical area of research for the development of potentially safer and more effective antifungal therapies. While chiral resolution via HPLC provides a direct method for obtaining the pure enantiomer from the racemate, the development of a scalable asymmetric synthesis is highly desirable for large-scale production. The proposed route, based on rhodium-catalyzed asymmetric arylation, offers a promising strategy. Further research and optimization of these methods are essential to advance the clinical and commercial viability of enantiomerically pure this compound.

(R)-Butaconazole: An In-Depth Technical Guide on its Antifungal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-butaconazole is an imidazole-based antifungal agent that exerts its therapeutic effect by disrupting the integrity of the fungal cell membrane. As a member of the azole class of antifungals, its primary mechanism of action involves the inhibition of a crucial enzyme in the ergosterol biosynthesis pathway, lanosterol 14-alpha-demethylase (CYP51). This inhibition leads to a cascade of downstream effects, ultimately resulting in the cessation of fungal growth and, in some cases, cell death. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the antifungal activity of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.

Introduction

The incidence of fungal infections, ranging from superficial mycoses to life-threatening systemic diseases, continues to pose a significant global health challenge. The azole antifungals have been a cornerstone of antimycotic therapy for decades, valued for their broad spectrum of activity and generally favorable safety profile. Butaconazole, a member of the imidazole subclass of azoles, is utilized in the topical treatment of vulvovaginal candidiasis. This guide focuses specifically on the (R)-enantiomer of butaconazole, delving into the intricacies of its interaction with fungal cells at a molecular level.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary target of this compound in fungal cells is the cytochrome P450 enzyme, lanosterol 14-alpha-demethylase, encoded by the ERG11 gene.[1][2][3][4] This enzyme plays a pivotal role in the biosynthesis of ergosterol, an essential sterol component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[3]

The mechanism unfolds through the following key steps:

-

Binding to Lanosterol 14-alpha-demethylase (CYP51): The imidazole nitrogen atom of this compound binds to the heme iron center within the active site of CYP51.[5] This interaction competitively inhibits the natural substrate, lanosterol, from binding.

-

Inhibition of Ergosterol Synthesis: By blocking CYP51, this compound halts the conversion of lanosterol to ergosterol.[3]

-

Depletion of Ergosterol: The inhibition of this critical enzymatic step leads to a significant reduction in the cellular levels of ergosterol.[3]

-

Accumulation of Toxic Sterol Intermediates: Concurrently, the blockage of the pathway results in the accumulation of 14-alpha-methylated sterols, such as lanosterol.[3] These aberrant sterols are incorporated into the fungal cell membrane, disrupting its normal structure and function.

The dual effect of ergosterol depletion and toxic sterol accumulation compromises the integrity and fluidity of the fungal cell membrane, leading to increased permeability and the malfunction of membrane-bound enzymes.[3] This ultimately results in the inhibition of fungal growth (fungistatic effect) and can lead to cell death (fungicidal effect) under certain conditions.

Quantitative Data

While specific quantitative data for the (R)-enantiomer of butaconazole is limited in publicly available literature, the following table summarizes the in vitro activity of butaconazole (racemic mixture) against various Candida species.

| Organism | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |

| Candida albicans | 0.015 - >128 | 0.12 | 1.0 |

| Candida glabrata | 0.06 - >128 | 0.5 | 4.0 |

| Candida parapsilosis | 0.015 - 8.0 | 0.12 | 0.5 |

| Candida tropicalis | 0.03 - 64 | 0.25 | 1.0 |

| Candida krusei | 0.06 - 128 | 0.5 | 1.0 |

| Data adapted from a study on the in vitro activity of several azole antifungals.[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

Antifungal Susceptibility Testing: Broth Microdilution Method (Adapted from CLSI M27-A3)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates.

Materials:

-

This compound

-

Fungal isolate

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

96-well microtiter plates

-

Spectrophotometer (optional)

-

Sterile saline or water

-

Vortex mixer

-

Incubator (35°C)

Procedure:

-

Inoculum Preparation:

-

Drug Dilution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in the wells of a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well of the microtiter plate.

-

Include a growth control well (inoculum without drug) and a sterility control well (medium only).

-

Incubate the plate at 35°C for 24-48 hours.

-

-

MIC Determination:

-

After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at a specific wavelength (e.g., 530 nm).

-

The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.[1][2][10]

-

Ergosterol Content Quantification (Adapted from Arthington-Skaggs et al.)

This protocol quantifies the cellular ergosterol content in fungal cells after treatment with this compound.

Materials:

-

Fungal cells treated with this compound

-

25% alcoholic potassium hydroxide solution

-

n-Heptane

-

Sterile water

-

UV-Vis spectrophotometer

Procedure:

-

Cell Harvesting and Saponification:

-

Sterol Extraction:

-

After cooling, add sterile water and n-heptane to the mixture.

-

Vortex vigorously to extract the non-saponifiable sterols into the n-heptane layer.

-

Separate the n-heptane layer.

-

-

Spectrophotometric Analysis:

Gene Expression Analysis of ERG11 by RT-qPCR

This protocol measures the expression level of the ERG11 gene in response to this compound treatment.

Materials:

-

Fungal cells treated with this compound

-

RNA extraction kit

-

Reverse transcriptase kit

-

qPCR master mix

-

Primers for ERG11 and a reference gene (e.g., ACT1)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction:

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.[15]

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for ERG11 and a housekeeping gene for normalization.

-

Run the qPCR reaction in a real-time PCR instrument.

-

-

Data Analysis:

Signaling Pathways and Downstream Effects

The inhibition of ergosterol biosynthesis by this compound triggers a cellular stress response in fungi. Depletion of ergosterol and the accumulation of aberrant sterols can activate signaling pathways that attempt to counteract the drug's effects.

One of the key responses is the upregulation of genes in the ergosterol biosynthesis pathway, including ERG11 itself.[1][4] This is a compensatory mechanism mediated by transcription factors such as Upc2 and Ncr1 in Candida albicans. These transcription factors sense the depletion of ergosterol and activate the expression of ERG genes.[2]

Furthermore, the disruption of membrane integrity can lead to secondary effects such as:

-

Increased membrane permeability and leakage of cellular contents.

-

Impaired function of membrane-bound enzymes, including those involved in nutrient transport and cell wall synthesis.[3]

-

Activation of cell wall integrity pathways as a response to membrane stress.

-

Induction of programmed cell death pathways, such as apoptosis and autophagy, in some fungi.[10]

Conclusion

This compound's mechanism of action is centered on the targeted inhibition of lanosterol 14-alpha-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway. This targeted approach leads to a cascade of events that disrupt the fungal cell membrane, ultimately inhibiting growth and viability. A thorough understanding of these molecular interactions and their downstream consequences is essential for the continued development of effective antifungal therapies and for managing the emergence of drug resistance. Further research to obtain more specific quantitative data on the (R)-enantiomer will provide a more complete picture of its therapeutic potential.

References

- 1. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]

- 2. Linkage between genes involved in azole resistance and ergosterol biosynthesis | PLOS Pathogens [journals.plos.org]

- 3. Requirement for Ergosterol in V-ATPase Function Underlies Antifungal Activity of Azole Drugs | PLOS Pathogens [journals.plos.org]

- 4. scilit.com [scilit.com]

- 5. Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro activity of cloconazole, sulconazole, butoconazole, isoconazole, fenticonazole, and five other antifungal agents against clinical isolates of Candida albicans and Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. standards.globalspec.com [standards.globalspec.com]

- 8. intertekinform.com [intertekinform.com]

- 9. webstore.ansi.org [webstore.ansi.org]

- 10. Azoles activate type I and type II programmed cell death pathways in crop pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitation of ergosterol content and gene expression profile of ERG11 gene in fluconazole-resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitation of Candida albicans Ergosterol Content Improves the Correlation between In Vitro Antifungal Susceptibility Test Results and In Vivo Outcome after Fluconazole Treatment in a Murine Model of Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Application of Real-Time Quantitative PCR to Molecular Analysis of Candida albicans Strains Exhibiting Reduced Susceptibility to Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Expression of ERG11, ERG3, MDR1 and CDR1 genes in Candida tropicalis [redalyc.org]

- 16. mdpi.com [mdpi.com]

(R)-Butaconazole Structure-Activity Relationship Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to (R)-Butaconazole

Butaconazole is a broad-spectrum imidazole antifungal agent effective against various Candida species, the primary causative agents of vulvovaginal infections.[1][2] It is a member of the azole class of antifungals, which are characterized by a five-membered heterocyclic ring containing at least one nitrogen atom. Butaconazole is used clinically as its nitrate salt in topical formulations. The molecule possesses a chiral center, and while it is the racemic mixture that is typically used, studies involving the synthesis of the individual (R) and (S) enantiomers have been conducted.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for butaconazole, consistent with other azole antifungals, is the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis.[1][2] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes.

Butaconazole exerts its effect by specifically inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][3] This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol. The nitrogen atom (N-3) of the imidazole ring of butaconazole chelates with the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol. This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane, ultimately resulting in the cessation of fungal growth and replication (fungistatic activity) and, at higher concentrations, fungal cell death (fungicidal activity).[2]

Structure-Activity Relationship (SAR) of Imidazole Antifungals

While a dedicated, publicly available study detailing the quantitative SAR of a broad series of this compound analogs is lacking, a general understanding of the structural requirements for antifungal activity in this class can be derived from the broader literature on azole antifungals. The key structural components of butaconazole and their influence on activity are discussed below.

Key Structural Features:

-

Imidazole Ring: The unsubstituted N-1-substituted imidazole ring is essential for activity. The basic nitrogen at the N-3 position is the critical pharmacophore that coordinates with the heme iron of the CYP51 enzyme.

-

Side Chain Linker: The length and flexibility of the linker between the imidazole ring and the aromatic moieties are important for correctly positioning the imidazole in the active site. For butaconazole, this is a four-carbon butyl chain.

-

Aromatic Rings: The presence of halogenated phenyl rings contributes significantly to the lipophilicity of the molecule, facilitating its penetration into the fungal cell membrane. These rings also engage in hydrophobic and van der Waals interactions within the active site of CYP51.

General SAR Principles for Imidazole Antifungals:

| Molecular Component | Modification | Effect on Antifungal Activity | Rationale |

| Imidazole Ring | Substitution on the ring | Generally decreases activity | Steric hindrance can prevent proper coordination with the heme iron. |

| Replacement with other heterocycles | Variable; triazoles are also effective | The N-4 of a 1,2,4-triazole can also coordinate with the heme iron, leading to another major class of azole antifungals. | |

| Side Chain | Altering length and flexibility | Can increase or decrease activity | Optimal length and conformation are required for proper binding to the enzyme's active site. |

| Introduction of polar groups | May decrease activity | Reduced lipophilicity can hinder cell membrane penetration. | |

| Aromatic Rings | Number and position of halogens | Dichloro- and trichloro-substitutions are often optimal | Halogens enhance lipophilicity and can form favorable interactions within the enzyme's active site. |

| Replacement of phenyl rings | Bioisosteric replacements (e.g., with thiophene or pyridine) can maintain or improve activity. | Can alter the electronic and steric properties, potentially improving binding affinity or pharmacokinetic properties. |

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of antifungal agents like this compound.

Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI M27)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Materials:

-

Yeast isolates (e.g., Candida albicans)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

96-well microtiter plates

-

Spectrophotometer

-

This compound stock solution in DMSO

-

Sterile saline or water

Procedure:

-

Inoculum Preparation:

-

Subculture the yeast isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

-

Prepare a suspension of the yeast in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration of approximately 1-5 x 10^3 CFU/mL.

-

-

Drug Dilution:

-

Prepare a serial two-fold dilution of this compound in RPMI-1640 medium in the wells of a 96-well plate. The final concentration range should typically span from 0.016 to 16 µg/mL.

-

Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

-

-

Inoculation:

-

Add 100 µL of the final yeast inoculum to each well containing 100 µL of the drug dilution.

-

-

Incubation:

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is read as the lowest drug concentration at which there is a significant inhibition of growth (e.g., approximately 50% reduction in turbidity) compared to the positive growth control. This can be assessed visually or by reading the optical density at a suitable wavelength (e.g., 530 nm).

-

Ergosterol Quantitation Assay

This assay measures the amount of ergosterol in fungal cells to confirm that the mechanism of action of a test compound involves the inhibition of the ergosterol biosynthesis pathway.

Materials:

-

Yeast cells treated with varying concentrations of this compound

-

Alcoholic potassium hydroxide (25% KOH in ethanol)

-

n-Heptane

-

Sterile water

-

UV-Vis Spectrophotometer

Procedure:

-

Cell Harvesting:

-

Grow yeast cultures in the presence of sub-inhibitory concentrations of this compound and a no-drug control.

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with sterile water and record the wet weight.

-

-

Saponification:

-

To the cell pellet, add 3 mL of alcoholic KOH.

-

Vortex thoroughly and incubate in an 85°C water bath for 1 hour to saponify the cellular lipids.

-

-

Sterol Extraction:

-

After cooling, add 1 mL of sterile water and 3 mL of n-heptane to the sample.

-

Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (including ergosterol).

-

Allow the layers to separate.

-

-

Spectrophotometric Analysis:

-

Transfer the upper n-heptane layer to a quartz cuvette.

-

Scan the absorbance from 240 nm to 300 nm.

-

Ergosterol content is identified by its characteristic four-peaked absorbance spectrum, with peaks at approximately 262, 271, 281, and 290 nm.

-

The amount of ergosterol can be calculated based on the absorbance values at these peaks. A dose-dependent decrease in ergosterol content in treated cells compared to the control indicates inhibition of the ergosterol biosynthesis pathway.

-

Conclusion

This compound is an effective imidazole antifungal agent that functions by inhibiting the fungal enzyme CYP51, a critical component of the ergosterol biosynthesis pathway. While specific quantitative SAR data for a wide range of this compound analogs are not extensively documented in publicly accessible literature, the general principles of azole antifungal SAR provide a strong framework for the rational design of new and improved agents. The essential features for activity include an N-1 substituted imidazole ring for heme coordination and a lipophilic side chain with halogenated aromatic rings to facilitate membrane penetration and binding. The detailed experimental protocols provided herein offer standardized methods for the continued investigation and development of novel antifungal compounds targeting the fungal cell membrane. Further research into the synthesis and evaluation of novel butaconazole derivatives could yield compounds with enhanced potency, broader spectrum of activity, and improved pharmacokinetic profiles.

References

The Genesis of a Topical Antifungal: A Technical History of Racemic Butoconazole

Introduction

Butoconazole, an imidazole antifungal agent, emerged as a significant therapeutic option for the treatment of vulvovaginal candidiasis (VVC), a prevalent mucosal infection primarily caused by Candida albicans. This technical guide provides an in-depth exploration of the discovery and development history of racemic butoconazole, from its initial synthesis to its establishment as a clinically effective agent. The narrative focuses on the scientific and clinical milestones that defined its trajectory, including preclinical evaluations, pharmacokinetic profiling, and pivotal clinical trials. It is important to note that the commercially developed and clinically utilized form of butoconazole is a racemic mixture of its (R) and (S) enantiomers. There is no distinct discovery and development history for the (R)-enantiomer alone in the available scientific literature.

Discovery and Initial Synthesis

The quest for novel, more effective antifungal agents with improved safety profiles has been a continuous endeavor in pharmaceutical research. The imidazole class of compounds, known for their broad-spectrum antifungal activity, served as a fertile ground for the discovery of new therapeutic candidates. Butoconazole, chemically designated as (±)-1-[4-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)thio]butyl]-1H-imidazole, was synthesized as part of these exploratory efforts.

Synthetic Pathway

The synthesis of racemic butoconazole involves a multi-step process, as elucidated in various patents. A general synthetic route is outlined below. The process typically starts from readily available precursors and involves the sequential construction of the molecule's core structure.

Experimental Protocol: General Synthesis of Racemic Butoconazole

A detailed, step-by-step experimental protocol for the industrial synthesis of butoconazole is proprietary. However, based on the patent literature, a representative laboratory-scale synthesis can be outlined as follows:

-

Formation of the Grignard Reagent: p-Chlorobenzyl chloride is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere to form the corresponding Grignard reagent, p-chlorophenylmagnesium chloride.

-

Reaction with Epichlorohydrin: The freshly prepared Grignard reagent is then reacted with epichlorohydrin at a low temperature. This reaction opens the epoxide ring and results in the formation of the key intermediate, 1-chloro-4-(4-chlorophenyl)-2-butanol.

-

Introduction of the Imidazole Moiety: The chlorohydrin intermediate is subsequently reacted with imidazole in the presence of a base to displace the chlorine atom, yielding 1-[4-(4-chlorophenyl)-2-hydroxybutyl]-1H-imidazole.

-

Chlorination of the Hydroxyl Group: The hydroxyl group of the imidazole intermediate is then converted to a chlorine atom using a chlorinating agent, such as thionyl chloride, to produce 1-[4-(4-chlorophenyl)-2-chlorobutyl]-1H-imidazole.

-

Thioether Linkage Formation: The final step in the formation of the butoconazole base involves the reaction of the chloro-imidazole intermediate with 2,6-dichlorothiophenol in the presence of a base. This results in the formation of the thioether linkage.

-

Salt Formation: The resulting racemic butoconazole base is then treated with nitric acid to form the more stable and pharmaceutically acceptable nitrate salt.

Preclinical Development

The preclinical development of butoconazole was crucial in establishing its antifungal activity, mechanism of action, and safety profile before its progression into human trials.

Mechanism of Action

Butoconazole, like other imidazole antifungals, exerts its effect by disrupting the synthesis of ergosterol, a vital component of the fungal cell membrane.[1] The primary target of butoconazole is the fungal enzyme lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme.[1] Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic methylated sterols in the fungal cell membrane. This alters the membrane's fluidity and integrity, leading to the inhibition of fungal growth and, at higher concentrations, fungal cell death.[1]

In Vitro Antifungal Activity

Butoconazole demonstrated potent in vitro activity against a broad spectrum of pathogenic yeasts, particularly Candida species.

Table 1: In Vitro Antifungal Activity of Butoconazole against Candida Species

| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Candida albicans | 106 | Not Reported | Not Reported | Not Reported | [2] |

| Candida spp. (non-albicans) | 80 | Not Reported | Not Reported | Not Reported | [2] |

Note: Specific MIC values were not consistently reported in the readily available literature, but butoconazole was found to be very active against both C. albicans and other Candida species.[2]

Experimental Protocol: Agar Dilution Method for Antifungal Susceptibility Testing

A standardized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents is the agar dilution technique.

-

Medium Preparation: A suitable agar medium, such as Sabouraud Dextrose Agar, is prepared and sterilized.

-

Drug Incorporation: Serial twofold dilutions of butoconazole are prepared and added to the molten agar to achieve the desired final concentrations.

-

Inoculum Preparation: A standardized inoculum of the fungal isolate is prepared, typically adjusted to a concentration of 104 to 105 colony-forming units (CFU)/mL.

-

Inoculation: A small, standardized volume of the fungal suspension is spotted onto the surface of the agar plates containing the different concentrations of butoconazole.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the fungus.

In Vivo Efficacy in Animal Models

Animal models of VVC were instrumental in demonstrating the in vivo efficacy of butoconazole. The murine model is a commonly used and well-established model for this purpose.

Experimental Protocol: Murine Model of Vulvovaginal Candidiasis

-

Animal Model: Ovariectomized or estradiol-treated female mice are often used, as estrogen promotes vaginal epithelial cell maturation and enhances Candida colonization.

-

Infection: A defined inoculum of a pathogenic strain of C. albicans is introduced intravaginally.

-

Treatment: A topical formulation of butoconazole is administered intravaginally at various concentrations and for different durations.

-

Efficacy Assessment: The efficacy of the treatment is assessed by determining the fungal burden in the vaginal lumen and tissues at different time points post-treatment. This is typically done by collecting vaginal lavages or homogenizing vaginal tissue and plating serial dilutions on a selective agar medium to quantify the number of CFU. Histopathological examination of vaginal tissue can also be performed to assess the extent of inflammation and fungal invasion.

In a murine model of candidal vaginitis, a short-duration treatment with elevated doses of butoconazole (2.5% and 5%) resulted in an apparent full cure for most of the mice tested.[3]

Clinical Development

The clinical development program for butoconazole focused on evaluating its efficacy, safety, and optimal dosing regimen for the treatment of VVC in humans.

Pharmacokinetics

Pharmacokinetic studies were conducted to understand the absorption, distribution, metabolism, and excretion of butoconazole following vaginal administration.

Table 2: Pharmacokinetic Parameters of Butoconazole After Vaginal Administration

| Parameter | Value | Reference |

| Systemic Absorption | ~1.7% of the administered dose | [1] |

| Time to Peak Plasma Concentration (Tmax) | 12-24 hours | [1] |

| Oral LD50 (rat) | >1720 mg/kg | [1] |

These studies demonstrated that systemic absorption of butoconazole after vaginal application is minimal, which is a desirable characteristic for a topically administered drug, as it reduces the potential for systemic side effects.

Experimental Protocol: Pharmacokinetic Study in Healthy Volunteers

-

Study Population: Healthy female volunteers are recruited for the study.

-

Drug Administration: A single dose of a butoconazole-containing vaginal formulation (e.g., cream or suppository) is administered.

-

Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration.

-

Plasma Analysis: The concentration of butoconazole in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).

Clinical Efficacy and Safety

Numerous clinical trials were conducted to compare the efficacy and safety of butoconazole with other established antifungal agents and placebo.

Table 3: Summary of Key Clinical Trial Results for Butoconazole in VVC

| Trial Design | Comparator | Butoconazole Efficacy (Mycological Cure Rate) | Comparator Efficacy (Mycological Cure Rate) | Key Findings | Reference |

| Randomized, parallel, investigator-blind, multicenter | 7-day miconazole nitrate 2% cream | 87% (at 7-10 days post-treatment) | 87% (at 7-10 days post-treatment) | Single-dose butoconazole was as effective as 7-day miconazole. | [4] |

| Randomized, open-label, parallel | Single-dose fluconazole 150 mg oral tablet | Not directly reported as mycological cure rate | Not directly reported as mycological cure rate | Butoconazole provided faster relief of symptoms compared to fluconazole. | [5] |

| Randomized, single-blind | 7-day miconazole nitrate cream | 82.8% (at first follow-up) | 84.4% (at first follow-up) | A three-day course of butoconazole was as effective as a seven-day course of miconazole. | [6] |

| Randomized, double-blind | 6-day miconazole nitrate 2% cream | 98% (2% cream, at 8 days post-treatment) | 83% (at 8 days post-treatment) | Butoconazole showed a higher mycological cure rate than miconazole. | [7] |

Experimental Protocol: Randomized Controlled Trial for VVC

-

Patient Population: Women with a clinical diagnosis of VVC, confirmed by potassium hydroxide (KOH) microscopy and/or fungal culture, are enrolled.

-

Inclusion/Exclusion Criteria: Specific criteria are established to ensure a homogenous study population. Inclusion criteria typically include signs and symptoms of VVC, while exclusion criteria may include pregnancy, concomitant use of other antifungal agents, and underlying medical conditions that could affect the study outcome.

-

Randomization and Blinding: Patients are randomly assigned to receive either butoconazole or a comparator drug (or placebo). In a double-blind study, neither the patient nor the investigator knows which treatment is being administered.

-

Treatment Regimen: Patients self-administer the assigned treatment according to the study protocol (e.g., a single application of butoconazole cream or a multi-day regimen of the comparator).

-

Efficacy Endpoints: The primary efficacy endpoint is typically the mycological cure rate (negative KOH and/or culture) at a specified time point after treatment. Secondary endpoints may include clinical cure (resolution of signs and symptoms) and therapeutic cure (both mycological and clinical cure).

-

Safety Assessment: The safety of the treatment is assessed by monitoring and recording any adverse events reported by the patients.

Conclusion

The discovery and development of racemic butoconazole represent a successful endeavor in the field of antifungal drug development. Through a systematic process of chemical synthesis, preclinical evaluation, and rigorous clinical testing, butoconazole was established as a safe and effective treatment for vulvovaginal candidiasis. Its favorable pharmacokinetic profile, characterized by low systemic absorption, and its demonstrated clinical efficacy, often with a shorter treatment duration compared to older azole antifungals, have made it a valuable therapeutic option for this common infection. The history of butoconazole underscores the importance of a multidisciplinary approach in bringing a new pharmaceutical agent from the laboratory to clinical practice.

References

- 1. researchgate.net [researchgate.net]

- 2. Butoconazole nitrate 2% for vulvovaginal candidiasis. New, single-dose vaginal cream formulation vs. seven-day treatment with miconazole nitrate. Gynazole 1 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Control of Candida albicans vaginitis in mice by short-duration butoconazole treatment in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]

- 6. niaid.nih.gov [niaid.nih.gov]

- 7. researchgate.net [researchgate.net]

(R)-Butaconazole: An In-depth Technical Guide to its In Vitro Antifungal Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butaconazole is a synthetic imidazole derivative with a broad spectrum of antifungal activity. It is structurally related to other imidazole antifungals and exerts its effect through the disruption of the fungal cell membrane. Butaconazole is a chiral molecule, existing as (R) and (S) enantiomers. Extensive research has demonstrated that both the (R)- and (S)-enantiomers of butaconazole are equipotent in their antifungal activity. Consequently, the in vitro data for the racemic mixture of butaconazole can be considered representative of the (R)-enantiomer's activity. This technical guide provides a comprehensive overview of the in vitro antifungal spectrum of (R)-butaconazole, detailing its activity against a range of fungal pathogens, the experimental protocols used for its evaluation, and its mechanism of action.

In Vitro Antifungal Spectrum of this compound

The in vitro antifungal activity of butoconazole has been evaluated against a variety of clinically relevant fungi, including yeasts and dermatophytes. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Table 1: In Vitro Activity of Butaconazole against Candida Species

| Fungal Species | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Candida albicans | 106 | 0.12 - >100 | 1.56 | 12.5 | [1] |

| Candida tropicalis | 25 | 0.2 - >100 | 3.12 | 50 | [1] |

| Candida parapsilosis | 15 | 0.78 - 25 | 3.12 | 12.5 | [1] |

| Candida glabrata | 12 | 1.56 - 50 | 6.25 | 25 | [1] |

| Candida krusei | 10 | 6.25 - 100 | 25 | 100 | [1] |

| Candida guilliermondii | 8 | 0.78 - 12.5 | 3.12 | 12.5 | [1] |

| Candida pseudotropicalis | 5 | 0.39 - 1.56 | 0.78 | 1.56 | [1] |

Table 2: In Vitro Activity of Butoconazole against Dermatophytes

| Fungal Species | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Trichophyton rubrum | 10 | 0.1 - 1.0 | 0.2 | 0.5 | [2] |

| Trichophyton mentagrophytes | 10 | 0.1 - 1.0 | 0.2 | 1.0 | [2] |

| Microsporum canis | 5 | 0.1 - 0.5 | 0.2 | 0.5 | [2] |

| Epidermophyton floccosum | 5 | 0.1 - 0.2 | 0.1 | 0.2 | [2] |

Experimental Protocols

The in vitro antifungal susceptibility testing of butoconazole is typically performed using standardized methods, such as those developed by the Clinical and Laboratory Standards Institute (CLSI). The following are detailed methodologies for the key experiments cited.

Broth Microdilution Method for Yeasts (CLSI M27)

This method is used to determine the MIC of antifungal agents against yeasts such as Candida species.

Caption: Workflow for Broth Microdilution Susceptibility Testing of Yeasts.

Detailed Steps:

-

Inoculum Preparation: A suspension of the yeast is prepared in sterile saline from a 24-hour-old culture on Sabouraud dextrose agar. The turbidity of the suspension is adjusted to a 0.5 McFarland standard.

-

Drug Dilution: A series of twofold dilutions of this compound are prepared in RPMI-1640 medium buffered with MOPS buffer.

-

Inoculation: A standardized volume of the yeast inoculum is added to each well of a microtiter plate containing the drug dilutions, resulting in a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Incubation: The microtiter plates are incubated at 35°C for 24 to 48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically a 50% reduction in turbidity) compared to the growth control well.

Agar Dilution Method for Filamentous Fungi (CLSI M38)

This method is often used for determining the MIC of antifungal agents against dermatophytes.

Caption: Workflow for Agar Dilution Susceptibility Testing of Dermatophytes.

Detailed Steps:

-

Inoculum Preparation: A suspension of fungal conidia is prepared from a mature (7-14 day old) culture grown on a suitable agar medium, such as potato dextrose agar. The conidia are harvested and suspended in sterile saline containing a wetting agent (e.g., Tween 80).

-

Drug-Agar Plate Preparation: Molten agar medium is cooled to 45-50°C, and appropriate concentrations of this compound are added to create a series of plates with twofold dilutions of the drug.

-

Inoculation: A standardized volume of the conidial suspension is spot-inoculated onto the surface of the drug-containing and drug-free control agar plates.

-

Incubation: The plates are incubated at 28-30°C for a period sufficient for growth to be visible on the control plate (typically 7-10 days).

-

MIC Determination: The MIC is the lowest concentration of the drug that completely inhibits visible fungal growth.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other imidazole antifungals, targets the fungal cell membrane by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells. The primary target of butaconazole is the enzyme lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme.

Caption: Inhibition of the Fungal Ergosterol Biosynthesis Pathway by this compound.

Inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol in the fungal cell membrane and a simultaneous accumulation of toxic 14α-methylated sterols. This disruption of the normal sterol composition alters the physical properties of the cell membrane, increasing its permeability and leading to the leakage of essential cellular contents, ultimately resulting in the inhibition of fungal growth and cell death.

Conclusion

This compound exhibits a broad spectrum of in vitro antifungal activity against clinically important yeasts and dermatophytes. Its mechanism of action, through the potent inhibition of ergosterol biosynthesis, provides a sound basis for its therapeutic efficacy. The equipotency of the (R)- and (S)-enantiomers simplifies in vitro evaluation, allowing data from the racemic mixture to be directly applicable to the (R)-enantiomer. The standardized methodologies for antifungal susceptibility testing provide a reliable framework for the continued evaluation of this compound and the development of new antifungal agents. This technical guide serves as a valuable resource for researchers and drug development professionals in the field of mycology and infectious diseases.

References

(R)-Butaconazole: A Technical Guide to its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-butaconazole is an imidazole antifungal agent that exerts its therapeutic effect through the disruption of fungal cell membrane integrity. This technical guide provides an in-depth analysis of the primary therapeutic target of this compound, its mechanism of action, and the associated signaling pathway. While quantitative data specifically for the (R)-enantiomer is limited in publicly available literature, this document summarizes the known information for butaconazole and other relevant azole antifungals to provide a comparative context. Detailed methodologies for key experimental procedures are also outlined to facilitate further research and drug development efforts.

Primary Therapeutic Target: Lanosterol 14α-Demethylase (CYP51)

The principal therapeutic target of this compound, like other imidazole and triazole antifungal drugs, is the fungal enzyme lanosterol 14α-demethylase, a critical component of the ergosterol biosynthesis pathway.[1][2][3] This enzyme, also known as CYP51, is a member of the cytochrome P450 superfamily.[1] In fungi, CYP51 is responsible for the C14-demethylation of lanosterol, a crucial step in the conversion of lanosterol to ergosterol.[1]

Ergosterol is the primary sterol component of the fungal cell membrane, where it plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. By inhibiting CYP51, butaconazole disrupts the production of ergosterol. This leads to the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, which alters its physical properties, increases its permeability, and ultimately leads to the inhibition of fungal growth and cell death.[1][3]

The imidazole ring of butaconazole binds to the heme iron atom in the active site of CYP51, preventing the enzyme from binding to its natural substrate, lanosterol. This targeted inhibition is the basis of butaconazole's antifungal activity against a range of fungal pathogens, particularly Candida species.[2]

Signaling Pathway: Ergosterol Biosynthesis

The ergosterol biosynthesis pathway is the central signaling cascade affected by this compound. The pathway involves a series of enzymatic reactions that convert acetyl-CoA into ergosterol. The inhibition of CYP51 by this compound is a key intervention point in this pathway.

Caption: Fungal Ergosterol Biosynthesis Pathway and the inhibitory action of this compound on CYP51.

Quantitative Data

Table 1: Binding Affinity (Kd) and IC50 of Various Azole Antifungals against Candida albicans CYP51

| Antifungal Agent | Binding Affinity (Kd) (nM) | IC50 (µM) | Reference(s) |

| Clotrimazole | 42 - 131 | - | [5] |

| Itraconazole | 10 - 56 | 0.23 | [5][6] |

| Ketoconazole | 42 - 131 | - | [5] |

| Fluconazole | ~30,500 | 30 | [5][6] |

| Voriconazole | ~2,300 | 0.39 | [5][6] |

Table 2: Minimum Inhibitory Concentration (MIC) of Butaconazole against Candida Species

| Candida Species | MIC Range (µg/mL) | Reference(s) |

| Candida albicans | Not Specified | [2] |

| Other Candida spp. | Not Specified | [2] |

Note: The available literature on butaconazole's MIC values often does not differentiate between enantiomers.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of azole antifungals like this compound.

CYP51 Binding Assay (Spectral Titration)

This assay measures the direct binding of an inhibitor to the CYP51 enzyme, which results in a characteristic spectral shift.

Methodology:

-

Preparation of Reagents:

-

Purified fungal CYP51 enzyme.

-

Potassium phosphate buffer (pH 7.4).

-

Stock solution of this compound in a suitable solvent (e.g., DMSO).

-

-

Spectrophotometric Measurement:

-

A solution of purified CYP51 is placed in both the sample and reference cuvettes of a dual-beam spectrophotometer.

-

A baseline spectrum is recorded (typically between 350-500 nm).

-

Small aliquots of the this compound stock solution are added to the sample cuvette, while an equal volume of the solvent is added to the reference cuvette.

-

The difference spectrum is recorded after each addition until saturation is reached.

-

-

Data Analysis:

-

The change in absorbance (ΔA) at the peak and trough of the difference spectrum is plotted against the concentration of this compound.

-

The dissociation constant (Kd) is determined by fitting the data to a suitable binding equation (e.g., the Morrison equation for tight-binding inhibitors).

-

In Vitro CYP51 Inhibition Assay (Reconstituted System)

This assay measures the functional inhibition of the CYP51 enzyme's catalytic activity.

Methodology:

-

Reconstitution of the Enzyme System:

-

Purified fungal CYP51 is mixed with a cytochrome P450 reductase and lipids to form a functional reconstituted system.

-

-

Enzyme Reaction:

-

The reconstituted enzyme system is incubated with the substrate, lanosterol.

-

Varying concentrations of this compound are added to the reaction mixture.

-

The reaction is initiated by the addition of NADPH.

-

-

Product Quantification:

-

The reaction is stopped after a defined period, and the products are extracted.

-

The amount of demethylated product is quantified using methods such as HPLC or GC-MS.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each concentration of this compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology (Broth Microdilution):

-

Preparation of Inoculum:

-

A standardized suspension of the fungal isolate (e.g., Candida albicans) is prepared.

-

-

Serial Dilution of Antifungal Agent:

-

A serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., RPMI-1640).

-

-

Inoculation and Incubation:

-

Each well is inoculated with the fungal suspension.

-

The plate is incubated at 35°C for 24-48 hours.

-

-

Reading the Results:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth.

-

Caption: General experimental workflows for characterizing the antifungal activity of this compound.

Conclusion

The primary therapeutic target of this compound is unequivocally the fungal enzyme lanosterol 14α-demethylase (CYP51). Its inhibitory action on this enzyme disrupts the ergosterol biosynthesis pathway, leading to fungal cell membrane damage and subsequent antifungal effects. While the precise quantitative metrics of this compound's interaction with CYP51 require further investigation, the established mechanism of action for azole antifungals provides a solid framework for its continued development and application. The provided experimental protocols offer a foundation for researchers to further elucidate the specific properties of the (R)-enantiomer and its potential advantages in antifungal therapy. Future research should focus on determining the stereoselective binding affinity and inhibitory activity of butaconazole enantiomers to fully characterize their therapeutic potential.

References

- 1. SMPDB [smpdb.ca]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Butoconazole | C19H17Cl3N2S | CID 47472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Systematic investigation of stereochemistry, stereoselective bioactivity, and antifungal mechanism of chiral triazole fungicide metconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Azole affinity of sterol 14α-demethylase (CYP51) enzymes from Candida albicans and Homo sapiens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. usuhs.primo.exlibrisgroup.com [usuhs.primo.exlibrisgroup.com]

(R)-Butaconazole: A Comprehensive Pharmacological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the pharmacological profile of butaconazole. It is important to note that the majority of publicly available data pertains to the racemic mixture of butaconazole. Specific pharmacological and pharmacokinetic data for the (R)-enantiomer is limited in the current scientific literature. This guide presents the available information on racemic butaconazole and discusses the potential implications of stereochemistry on its activity, drawing parallels from other chiral azole antifungals.

Introduction

Butaconazole is an imidazole antifungal agent used for the local treatment of vulvovaginal candidiasis.[1][2] It is a chiral molecule, and its therapeutic formulation is a racemic mixture of (R)- and (S)-enantiomers. As with many chiral drugs, the individual enantiomers may exhibit different pharmacological and pharmacokinetic properties. This technical guide aims to provide a detailed overview of the known pharmacological profile of butaconazole, with a specific focus on the potential significance of the (R)-enantiomer.

Mechanism of Action

Butaconazole, like other azole antifungals, exerts its effect by disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane. The primary target of butaconazole is the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51).[3][4]

The inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[4] This disruption of membrane integrity increases its permeability, leading to the leakage of essential cellular contents and ultimately fungal cell death.[3][4] While the general mechanism is understood for the racemic mixture, the specific contributions and potential differences in the inhibitory potency of the (R)- and (S)-enantiomers against fungal CYP51 have not been extensively reported. Studies with other chiral azoles, such as ketoconazole, have demonstrated enantioselective inhibition of fungal CYP51, suggesting that one enantiomer may be more active than the other.[5]

Signaling Pathway of Butaconazole's Antifungal Action

Caption: Mechanism of action of this compound.

Pharmacodynamics

In Vitro Antifungal Activity of Racemic Butaconazole

| Organism | MIC Range (µg/mL) |

| Candida albicans | Data not available in reviewed literature |

| Candida glabrata | Data not available in reviewed literature |

| Candida tropicalis | Data not available in reviewed literature |

| Note: Specific MIC values for butaconazole are not consistently reported in the reviewed literature. The table structure is provided for when such data becomes available. |

Pharmacokinetics

The pharmacokinetic profile of butaconazole has been primarily studied following intravaginal administration of the racemic mixture in a cream formulation. Systemic absorption is minimal.

Pharmacokinetic Parameters of Racemic Butaconazole (Vaginal Administration)

| Parameter | Value | Reference |

| Absorption | ||

| Bioavailability | Approximately 5.5% | [7] |

| Cmax | 23.7 ± 11.9 ng/mL | [7] |

| Tmax | 18.7 ± 5.8 hours | [7] |

| Distribution | ||

| Protein Binding | Data not available | |

| Metabolism | ||

| Metabolic Pathways | Data not available | |

| Excretion | ||

| Half-life (t½) | 20-24 hours | [7] |

| Route of Elimination | Urine and feces | [7] |

Clinical Efficacy and Safety

Clinical trials have demonstrated the efficacy and safety of racemic butaconazole nitrate vaginal cream for the treatment of vulvovaginal candidiasis. It has been shown to be comparable or superior to other antifungal agents like miconazole and clotrimazole in achieving mycological cure and clinical resolution of symptoms.

Commonly reported adverse events are typically localized and mild, including vulvovaginal burning, itching, and soreness.[5]

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of antifungal agents. The following sections describe standardized methodologies that can be applied to assess the pharmacological profile of this compound.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast susceptibility testing.[8]

References

- 1. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]

- 2. The Study Of Fluconazole For Vulvovaginal Candidiasis | Clinical Research Trial Listing [centerwatch.com]

- 3. Frontiers | A Rapid Procedure for Identification and Antifungal Susceptibility Testing of Yeasts From Positive Blood Cultures [frontiersin.org]

- 4. nps.org.au [nps.org.au]

- 5. Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. discovery.researcher.life [discovery.researcher.life]

Methodological & Application

Application Note: Chiral Separation of (R)-Butaconazole by High-Performance Liquid Chromatography (HPLC)

Introduction

Butaconazole is an imidazole antifungal agent that contains a single chiral center, existing as a racemic mixture of (R)- and (S)-enantiomers. Enantiomers of a chiral drug can exhibit different pharmacological, toxicological, and pharmacokinetic properties. Therefore, the development of stereoselective analytical methods for the separation and quantification of individual enantiomers is crucial in drug development and quality control. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of (R)-butaconazole from its (S)-enantiomer.

Methodology

The separation is achieved on a polysaccharide-based chiral stationary phase (CSP) under reversed-phase conditions. This method is suitable for the analysis of butaconazole enantiomers in bulk drug substances and pharmaceutical formulations.

Experimental Conditions

A summary of the chromatographic conditions for the chiral separation of butaconazole is presented in the table below.

| Parameter | Condition |

| Column | Chiralpak IC (5 µm, 250 x 4.6 mm) |

| Mobile Phase | Acetonitrile / 10 mM Aqueous Ammonium Acetate (90:10, v/v)[1][2][3] |

| Flow Rate | 0.8 mL/min[4] |

| Detection Wavelength | 220 nm[4] |

| Column Temperature | Ambient (e.g., 25 °C) |

| Injection Volume | 10 µL |

| Internal Standard | Tioconazole (optional, for quantitative analysis)[1][2] |

Sample Preparation

-

Standard Solution: Prepare a stock solution of racemic butaconazole nitrate in the mobile phase at a concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration of 100 µg/mL.

-

Sample Solution: For the analysis of pharmaceutical creams, an extraction procedure is required. A solid-phase extraction (SPE) with C18 cartridges can be employed to extract butaconazole from the cream matrix.[1][2] The final eluate should be evaporated and reconstituted in the mobile phase.

Protocol: Chiral HPLC Separation of this compound

This protocol provides a step-by-step procedure for the enantioselective analysis of butaconazole using HPLC.

1. Materials and Reagents

-

Racemic Butaconazole Nitrate reference standard

-

This compound and (S)-Butaconazole reference standards (if available for peak identification)

-

Acetonitrile (HPLC grade)

-

Ammonium Acetate (analytical grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Tioconazole (optional internal standard)

2. Instrument and Column

-

HPLC system with a UV detector

-

Chiralpak IC column (5 µm, 250 x 4.6 mm)

3. Preparation of Mobile Phase

-

Prepare a 10 mM aqueous ammonium acetate solution by dissolving the appropriate amount of ammonium acetate in HPLC-grade water.

-

The mobile phase consists of a mixture of acetonitrile and 10 mM aqueous ammonium acetate in a 90:10 (v/v) ratio.[1][2][3]

-

Degas the mobile phase before use.

4. Standard and Sample Preparation

-

Standard Solution (100 µg/mL):

-

Accurately weigh and dissolve 10 mg of racemic butaconazole nitrate in 10 mL of mobile phase to obtain a 1 mg/mL stock solution.

-

Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

-

-

Sample Preparation (from Cream):

5. Chromatographic Analysis

-

Equilibrate the Chiralpak IC column with the mobile phase at a flow rate of 0.8 mL/min for at least 30 minutes or until a stable baseline is achieved.[4]

-

Inject 10 µL of the standard solution.

-

Run the analysis for a sufficient time to allow for the elution of both enantiomers.

-

Identify the peaks corresponding to the (R)- and (S)-enantiomers. If individual standards are not available, the elution order may need to be determined experimentally.[1]

-

Inject the sample solution and perform the analysis under the same conditions.

6. Data Analysis

-

Calculate the resolution (Rs) between the two enantiomer peaks. A resolution of >1.5 is generally considered baseline separation.

-

For quantitative analysis, construct a calibration curve using standard solutions of known concentrations.

-

Determine the concentration of each enantiomer in the sample.

Visualizations

Caption: Experimental workflow for the chiral separation of this compound.

Caption: Logical relationship of chiral recognition on the stationary phase.

References

- 1. Solid phase extraction procedure coupled with the chiral LC-ESI-MS/MS method for the enantioseparation and determination of butoconazole enantiomers in rat plasma and tissues: application to the enantioselective study on pharmacokinetics and tissue distribution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Solid phase extraction procedure coupled with the chiral LC-ESI-MS/MS method for the enantioseparation and determination of butoconazole enantiomers in rat plasma and tissues: application to the enantioselective study on pharmacokinetics and tissue distribution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. ptfarm.pl [ptfarm.pl]

Application Notes and Protocols: (R)-Butaconazole in Antifungal Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Butaconazole is an imidazole-derivative azole antifungal agent. Like other antifungals in its class, its mechanism of action involves the disruption of the fungal cell membrane's integrity. Butaconazole inhibits the enzyme lanosterol 14α-demethylase, a critical component in the biosynthesis of ergosterol.[1][2][3] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, butaconazole leads to the depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately resulting in fungistatic or, at higher concentrations, fungicidal activity.[1] Butaconazole is used clinically for the treatment of vulvovaginal candidiasis.[2][4] While the commercially available product is a racemic mixture, understanding the specific activity of its enantiomers, such as this compound, is of interest in drug development and research.

These application notes provide a framework for the in vitro antifungal susceptibility testing of this compound, based on established protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action: Ergosterol Biosynthesis Inhibition

This compound targets the fungal pathogen's ergosterol biosynthesis pathway. This pathway is essential for maintaining the structure and function of the fungal cell membrane.

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Data Presentation: In Vitro Antifungal Activity

While specific data for the (R)-enantiomer of butaconazole is not extensively available in public literature, one study indicated no significant difference in the in vitro activity between the enantiomers and the racemic mixture against Candida albicans.[5] The following tables present representative Minimum Inhibitory Concentration (MIC) data for butaconazole (racemic) against common fungal pathogens. These values should be considered indicative and may not precisely reflect the activity of the pure (R)-enantiomer.

Table 1: Representative MIC Ranges of Butaconazole against Candida Species

| Candida Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| C. albicans | 0.03 - >64 | 0.5 | 4 |

| C. glabrata | 0.12 - >64 | 8 | 32 |

| C. tropicalis | 0.06 - 32 | 1 | 8 |

| C. parapsilosis | 0.03 - 8 | 0.25 | 1 |

| C. krusei | 0.25 - >64 | 16 | 64 |

Note: Data is compiled from various sources for butaconazole (racemic mixture) and should be used for reference only. Specific MIC values can vary based on the testing methodology and isolates.

Table 2: Representative MIC Ranges of Butaconazole against Dermatophytes

| Dermatophyte Species | MIC Range (µg/mL) |

| Trichophyton rubrum | 0.03 - 2 |

| Trichophyton mentagrophytes | 0.03 - 1 |

| Epidermophyton floccosum | ≤0.03 - 0.5 |

| Microsporum canis | 0.06 - 4 |

Note: Data is compiled from various sources for butaconazole (racemic mixture) and should be used for reference only.

Experimental Protocols

The following protocols are adapted from the CLSI M27 (for yeasts) and M38 (for filamentous fungi) documents for the determination of the Minimum Inhibitory Concentration (MIC) of this compound.

Protocol 1: Broth Microdilution MIC Assay for Yeasts (Adapted from CLSI M27)

This method is suitable for determining the MIC of this compound against Candida species and other yeasts.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile, 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator (35°C)

-

Vortex mixer

-

Sterile saline (0.85%)

-

Fungal isolates

-

Quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)

Procedure:

-

Drug Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 1600 µg/mL).

-

Serially dilute the stock solution in RPMI 1640 medium to create a range of concentrations (e.g., 0.03 to 16 µg/mL).

-

-

Inoculum Preparation:

-

Subculture the yeast isolates on Sabouraud Dextrose Agar for 24-48 hours.

-

Prepare a suspension of the yeast colonies in sterile saline.

-

Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Dilute this suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

-

-

Microplate Inoculation:

-

Add 100 µL of each this compound dilution to the wells of a 96-well plate.

-

Add 100 µL of the final yeast inoculum to each well.

-

Include a growth control well (no drug) and a sterility control well (no inoculum).

-

-

Incubation:

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

Read the MIC as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control. This can be determined visually or using a spectrophotometer.

-

Caption: Workflow for the Yeast Broth Microdilution MIC Assay.

Protocol 2: Broth Microdilution MIC Assay for Filamentous Fungi (Dermatophytes) (Adapted from CLSI M38)

This method is suitable for determining the MIC of this compound against dermatophytes like Trichophyton and Microsporum species.

Materials:

-

Same as for the yeast protocol, with the addition of Potato Dextrose Agar (PDA) for fungal culture.

Procedure:

-

Drug Preparation:

-

Follow the same procedure as for the yeast protocol.

-

-

Inoculum Preparation:

-

Grow the dermatophyte on PDA until sporulation is observed.

-

Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.

-

Filter the suspension through sterile gauze to remove hyphal fragments.

-

Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.

-

-

Microplate Inoculation:

-

Follow the same procedure as for the yeast protocol.

-

-

Incubation:

-

Incubate the plates at 28-30°C for 4-7 days, depending on the growth rate of the organism.

-

-

MIC Determination:

-

Read the MIC as the lowest concentration of this compound that shows complete inhibition of growth (100% inhibition) as determined visually.

-

Caption: Workflow for the Filamentous Fungi Broth Microdilution MIC Assay.

Quality Control

For reliable and reproducible results, it is essential to include quality control (QC) strains in each assay. The MIC values for these QC strains should fall within an expected range. As specific QC ranges for this compound have not been established by CLSI or EUCAST, it is recommended to establish in-house QC ranges by testing reference strains multiple times.

Recommended QC Strains:

-

For Yeasts: Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258

-

For Filamentous Fungi: Trichophyton mentagrophytes ATCC MYA-4439

Interpretation of Results

Currently, there are no established clinical breakpoints for butaconazole from regulatory bodies like CLSI or EUCAST. Therefore, the interpretation of MIC values as "susceptible," "intermediate," or "resistant" is not standardized. The MIC data generated should be used for research and comparative purposes. For drug development, these in vitro data can be correlated with in vivo efficacy studies.

Conclusion

The protocols outlined in these application notes provide a standardized approach for evaluating the in vitro antifungal activity of this compound. While there is a lack of extensive data specifically for the (R)-enantiomer, the provided methodologies, adapted from internationally recognized standards, offer a robust framework for researchers and drug development professionals. Further studies are warranted to establish specific MIC distributions, quality control ranges, and potential clinical breakpoints for this compound to fully characterize its antifungal profile.

References

Application Notes and Protocols for the Synthesis of (R)-Butaconazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthetic pathways for butaconazole, with a focus on the preparation of the (R)-enantiomer. While a specific, detailed laboratory protocol for the enantioselective synthesis of (R)-butaconazole is not publicly available in its entirety, this document outlines the established synthetic route for racemic butaconazole based on patent literature and provides the key strategy for the enantioselective synthesis as reported in peer-reviewed journals.

Introduction

Butoconazole is an imidazole antifungal agent used for the treatment of vulvovaginal candidiasis. It functions by inhibiting the 14α-demethylase enzyme, which disrupts the synthesis of ergosterol, a critical component of the fungal cell membrane. This leads to altered cell permeability and ultimately, the destruction of the fungal cell. Butoconazole is typically used as its nitrate salt. The molecule possesses a chiral center, and the synthesis of the individual (R)- and (S)-enantiomers has been a subject of chemical investigation.

Enantioselective Synthesis of this compound